molecular formula C7H13NO B14275358 2,2,5,5-Tetramethyl-2,5-dihydro-1,3-oxazole CAS No. 136846-86-1

2,2,5,5-Tetramethyl-2,5-dihydro-1,3-oxazole

Cat. No.: B14275358
CAS No.: 136846-86-1
M. Wt: 127.18 g/mol
InChI Key: KGGHJWDKECKUFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,5,5-Tetramethyl-2,5-dihydro-1,3-oxazole is an organic compound with the molecular formula C7H13NO. It is a heterocyclic compound containing both nitrogen and oxygen atoms within a five-membered ring structure. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,5-Tetramethyl-2,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2,5,5-tetramethyl-3-pyrroline with an oxidizing agent to form the desired oxazole ring. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of automated systems to control temperature, pressure, and reaction time, optimizing the production efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetramethyl-2,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazoles or other derivatives.

    Reduction: Reduction reactions can convert the oxazole ring into more saturated compounds.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, reduced forms of the compound, and substituted oxazoles with different functional groups.

Scientific Research Applications

2,2,5,5-Tetramethyl-2,5-dihydro-1,3-oxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,2,5,5-Tetramethyl-2,5-dihydro-1,3-oxazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2,5,5-Tetramethyl-3-pyrroline: A precursor in the synthesis of 2,2,5,5-Tetramethyl-2,5-dihydro-1,3-oxazole.

    2,2,5,5-Tetramethyl-3-pyrrolidinecarboxamide: Another related compound with similar structural features.

    2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole: Shares the tetramethyl-substituted ring structure.

Uniqueness

This compound is unique due to its specific ring structure containing both nitrogen and oxygen atoms, which imparts distinct chemical reactivity and stability. This uniqueness makes it valuable for various specialized applications in research and industry.

Properties

CAS No.

136846-86-1

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

2,2,5,5-tetramethyl-1,3-oxazole

InChI

InChI=1S/C7H13NO/c1-6(2)5-8-7(3,4)9-6/h5H,1-4H3

InChI Key

KGGHJWDKECKUFR-UHFFFAOYSA-N

Canonical SMILES

CC1(C=NC(O1)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.